3-Chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide
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Overview
Description
3-Chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety is formed through an amide coupling reaction, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-Chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The benzamide moiety may also play a role in binding to proteins or nucleic acids, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2: Contains a different substituent on the benzamide moiety.
Uniqueness
3-Chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is unique due to the presence of the methoxypyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness can lead to distinct biological activities and interactions compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-9-10-21(12-17)16-7-5-15(6-8-16)20-18(22)13-3-2-4-14(19)11-13/h2-8,11,17H,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDUJKBBNZYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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